molecular formula C25H29N5O3 B2497377 N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922065-60-9

N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

Cat. No. B2497377
CAS RN: 922065-60-9
M. Wt: 447.539
InChI Key: YIAXKSMSMUNPLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves condensation reactions, cyclization processes, and specific functional group transformations. For example, the synthesis of structurally similar compounds has been achieved through reactions involving thiophenaldehyde and amino acids, followed by crystal structure elucidation via X-ray crystallography (Yao et al., 2006). Additionally, condensation of acyl-cycloalkenes with malononitrile dimer leads to cyano-substituted carbo[c]fused pyridines, showcasing the versatility of synthesis routes for similar compounds (Dyachenko et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family has been extensively analyzed through X-ray diffraction (XRD) techniques. These analyses reveal the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and potential binding mechanisms. For instance, XRD analysis has confirmed the crystal structures of various tetrahydroquinoline derivatives, providing insights into their molecular conformations (Al-Taifi et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with electrophiles or nucleophiles, depending on the functional groups present. These reactions can lead to the formation of new heterocyclic systems, as demonstrated in studies where novel quinoline-based heterocyclic systems were constructed (Kaddah et al., 2021).

Scientific Research Applications

Antiviral Applications

Research involving derivatives of the cyanophenyl and tetrahydroquinolinyl groups has shown promising antiviral activities. A study by Kaddah et al. (2021) synthesized a compound related to N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide and evaluated its antiviral activity against the infectious bursal disease virus (IBDV). This research suggested that such compounds could serve as antiviral additives in vaccine production due to their potent immune-stimulant properties (Kaddah et al., 2021).

Fluorescent Zinc Sensors

Bisquinoline derivatives, which share structural similarities with the query compound, have been utilized as fluorescent sensors for zinc ions. These compounds exhibit zinc ion-induced fluorescence, which can be applied in cellular fluorescent microscopic analysis. This application is significant for biological studies where tracking zinc ion presence and concentration is crucial (Mikata et al., 2009).

Catalysis and Synthesis

The compound's related structures have been involved in catalytic processes and synthetic chemistry. For example, research by He et al. (2017) presented a method for the N-methylation of quinolines using CO2 and H2, where derivatives similar to the query compound were synthesized. This process has implications for creating valuable chemicals through sustainable methods (He et al., 2017).

Blood Coagulation Influence

Compounds with the tetrahydroisoquinoline moiety have been studied for their effects on blood coagulation. Limanskii et al. (2009) synthesized derivatives that showed hemostatic properties, indicating potential applications in medical research and treatment strategies related to blood coagulation (Limanskii et al., 2009).

Antituberculosis and Cytotoxicity Studies

Derivatives of quinoline, such as 3-heteroarylthioquinoline, have been synthesized and screened for their antituberculosis activity and cytotoxic effects. This research highlights the potential of quinoline derivatives in developing treatments for tuberculosis while assessing their safety profile (Chitra et al., 2011).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-29-10-4-6-18-15-19(8-9-22(18)29)23(30-11-13-33-14-12-30)17-27-24(31)25(32)28-21-7-3-2-5-20(21)16-26/h2-3,5,7-9,15,23H,4,6,10-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAXKSMSMUNPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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